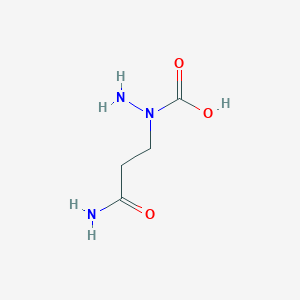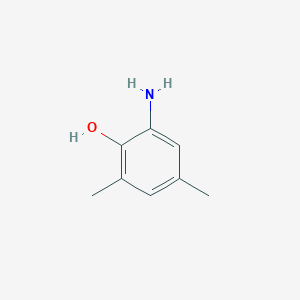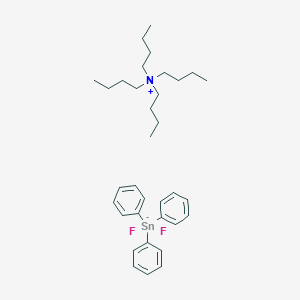
Tetrabutylammonium difluorotriphenylstannate
Vue d'ensemble
Description
Tetrabutylammonium difluorotriphenylstannate is an organometallic reagent used in the preparation of disilene fluoride adducts . It has inorganic applications as well, used as a source of carbon or fluorine ligands via hypercoordination .
Synthesis Analysis
This compound reacts with K tert-butoxide to give disilylated fluorosilylenoid for subsequent self-condensation to fluorodisilanyl anion . It also participates in cross-coupling reactions with vinyl and aryl triflates .Molecular Structure Analysis
The molecular formula of Tetrabutylammonium difluorotriphenylstannate is C34H51F2NSn . It has a molecular weight of 630.48 .Chemical Reactions Analysis
Tetrabutylammonium difluorotriphenylstannate is used as a cocatalyst in phase-transfer fluorination of alkyl halides and sulfonates . It is also used as a nucleophilic fluorinating agent .Physical And Chemical Properties Analysis
Tetrabutylammonium difluorotriphenylstannate is a solid at 20°C . It is hygroscopic and should be stored under inert gas .Applications De Recherche Scientifique
Organic Synthesis Applications of Tetrabutylammonium Difluorotriphenylstannate
Fluorosilylenoid Generation: Tetrabutylammonium difluorotriphenylstannate reacts with K tert-butoxide to produce disilylated fluorosilylenoid, which can undergo self-condensation to form fluorodisilanyl anion .
Cross-Coupling Reactions: It is used in cross-coupling reactions with vinyl and aryl triflates, facilitating the formation of carbon-carbon bonds .
Phase-Transfer Fluorination: As a cocatalyst, it aids in the phase-transfer fluorination of alkyl halides and sulfonates .
Nucleophilic Fluorinating Agent: The compound serves as a nucleophilic fluorinating agent, introducing fluorine atoms into organic molecules .
Inorganic Applications: It has inorganic applications as well, such as being a source of carbon or fluorine ligands via hypercoordination .
Synthesis of Difluoroenoxysilanes: Tetrabutylammonium difluorotriphenylstannate acts as a catalyst in the synthesis of difluoroenoxysilanes from acylsilanes .
Mécanisme D'action
Target of Action
Tetrabutylammonium difluorotriphenylstannate is a biochemical reagent . It is primarily used as a reactant in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions.
Mode of Action
The compound acts as a nucleophilic fluorinating agent . It interacts with its targets by donating a fluoride ion, which can initiate or propagate a chemical reaction .
Biochemical Pathways
Tetrabutylammonium difluorotriphenylstannate is involved in several biochemical pathways. It is used in the reaction with potassium tert-butoxide to give disilylated fluorosilylenoid for subsequent self-condensation to fluorodisilanyl anion . It is also used in cross-coupling reactions with vinyl and aryl triflates . Furthermore, it acts as a cocatalyst in phase-transfer fluorination of alkyl halides and sulfonates .
Result of Action
The result of the action of Tetrabutylammonium difluorotriphenylstannate is the successful completion of the chemical reactions it is involved in . The specific molecular and cellular effects depend on the nature of these reactions.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
difluoro(triphenyl)stannanuide;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.3C6H5.2FH.Sn/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2-4-6-5-3-1;;;/h5-16H2,1-4H3;3*1-5H;2*1H;/q+1;;;;;;+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMXVCNGZGLSRS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Sn-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51F2NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369785 | |
| Record name | Tetrabutylammonium difluorotriphenylstannate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium difluorotriphenylstannate | |
CAS RN |
139353-88-1 | |
| Record name | Tetrabutylammonium difluorotriphenylstannate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes Tetrabutylammonium difluorotriphenylstannate a unique reagent in organic synthesis?
A1: Tetrabutylammonium difluorotriphenylstannate exhibits versatility by acting as both a nucleophilic fluorinating agent and a synthetic equivalent to common organometallic reagents like phenylmagnesium bromide (PhMgBr) or phenyllithium (PhLi). [] This dual functionality arises from the hypercoordination of the tin atom, allowing it to deliver either fluorine or phenyl groups depending on the reaction conditions. []
Q2: How does Tetrabutylammonium difluorotriphenylstannate compare to other fluorinating agents?
A2: Unlike many fluorinating agents, Tetrabutylammonium difluorotriphenylstannate exhibits high solubility in organic solvents and excellent thermal stability. [] This property makes it easier to handle and allows for its use in a wider range of reaction conditions. Furthermore, its anhydrous nature makes it suitable for moisture-sensitive reactions. []
Q3: Can you provide an example of Tetrabutylammonium difluorotriphenylstannate’s application in organic synthesis?
A3: One notable application is its use in the synthesis of difluoroenoxysilanes from acylsilanes and trifluoromethyltrimethylsilane (TFMTMS). [] This reaction highlights the importance of the catalyst choice, as Tetrabutylammonium difluorotriphenylstannate efficiently provides the desired product, while tetrabutylammonium fluoride leads to the aldol product. [] This example demonstrates its effectiveness in selective fluorine transfer reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)


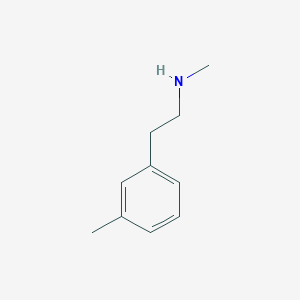
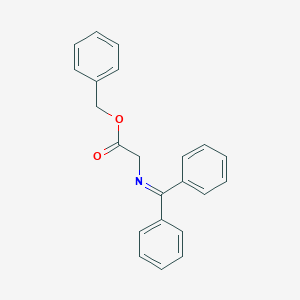

![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)


